1-(4-fluorobenzyl)-1H-indole-2,3-dione
Overview
Description
The compound 1-(4-fluorobenzyl)-1H-indole-2,3-dione is a fluorinated organic molecule that is structurally related to indole-2,3-dione derivatives. These derivatives are of significant interest due to their potential applications in pharmaceuticals and materials science. The presence of the fluorobenzyl group may influence the physical, chemical, and biological properties of the molecule.
Synthesis Analysis
The synthesis of related indole derivatives has been explored in various studies. For instance, the synthesis of 3-amino-1H-quinazoline-2,4-diones starting from fluorobenzoic acid involves the generation of a dianion of urea and subsequent intramolecular nucleophilic displacement to form the quinazolinedione ring . Although not directly describing the synthesis of 1-(4-fluorobenzyl)-1H-indole-2,3-dione, this method provides insight into the potential synthetic routes involving fluorinated aromatic compounds and urea derivatives.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the crystal structure of 4-(α-hydroxy-p-fluorobenzyl)isochroman-1,3-dione was determined, revealing strong intramolecular and intermolecular bonds, which could be indicative of the structural characteristics of similar fluorinated compounds . Additionally, the synthesis and structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile were confirmed by X-ray crystallography, which showed intramolecular hydrogen bonding and intermolecular interactions . These findings suggest that 1-(4-fluorobenzyl)-1H-indole-2,3-dione may also exhibit specific bonding patterns that could be studied using similar techniques.
Chemical Reactions Analysis
The reactivity of indole derivatives can be complex, as demonstrated by the one-step synthesis of 1H-benz[f]indole-4,9-diones through a regioselective photoaddition of 2-amino-1,4-naphthoquinone with various alkenes . This process involves photoinduced transformations that could potentially be applied to the synthesis of 1-(4-fluorobenzyl)-1H-indole-2,3-dione, considering the structural similarities. The photoaddition reactions and subsequent air oxidation of intermediary hydroquinones provide a pathway for the formation of indole-dione derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated indole derivatives can be inferred from related compounds. For instance, the strategic synthesis of difluoromethylated indol-2-ones involved direct fluorination and was characterized by various spectroscopic methods . These compounds exhibited good antimicrobial activities, suggesting that the introduction of fluorine atoms can significantly affect the biological properties of indole derivatives. The physical properties such as solubility, melting point, and stability of 1-(4-fluorobenzyl)-1H-indole-2,3-dione could be similar to those of the compounds studied in these papers, although specific studies on this compound would be required for accurate determination.
Scientific Research Applications
Acetylcholinesterase Inhibition
1-(4-fluorobenzyl)-1H-indole-2,3-dione and its analogs have been investigated for their potential as acetylcholinesterase inhibitors, particularly in the context of Alzheimer's disease treatment. Research has indicated that these compounds exhibit potent acetylcholinesterase inhibitory activity, with some derivatives showing superior potency compared to the standard drug donepezil (Ismail et al., 2012).
Antituberculosis Activity
The compound has also been evaluated for its antituberculosis properties. A study involving various derivatives of 1H-indole-2,3-dione demonstrated significant inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis (Karalı et al., 2007).
Anticancer Potential
Significant research has been conducted on the anticancer properties of 1-(4-fluorobenzyl)-1H-indole-2,3-dione derivatives. These compounds have been found to exhibit inhibitory activity against various cancer cell lines, including breast cancer and leukemia (Kumar & Sharma, 2022), (Li et al., 2014).
Biochemical Modulation
1H-indole-2,3-dione, a core structure of 1-(4-fluorobenzyl)-1H-indole-2,3-dione, is known for its biochemical modulation properties. It has been used in the synthesis of various heterocyclic compounds and as a raw material in drug synthesis, indicating its broad utility in medicinal chemistry (Garden & Pinto, 2001).
Antibacterial and Antifungal Applications
Derivatives of 1H-indole-2,3-dione have shown considerable antibacterial and antifungal potency. This includes activity against strains like Staphylococcus epidermidis, Bacillus subtilis, Escherichia coli, and various fungal pathogens (Deswal et al., 2020).
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c16-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)14(18)15(17)19/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIMVFQGGOJPDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364688 | |
Record name | 1-(4-fluorobenzyl)-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-1H-indole-2,3-dione | |
CAS RN |
313245-18-0 | |
Record name | 1-(4-fluorobenzyl)-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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